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molecular formula C6H4IN5 B8565099 5-iodo-4-(2H-1,2,3-triazol-2-yl)pyrimidine

5-iodo-4-(2H-1,2,3-triazol-2-yl)pyrimidine

Cat. No. B8565099
M. Wt: 273.03 g/mol
InChI Key: UZHVERVFTYWACC-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a solution of 1H-1,2,3-triazole (63.2 mg, 0.915 mmol) in THF (Volume: 2411 μl), was added portion wise at 0° C., NaH (39.9 mg, 0.998 mmol). The reaction mixture was stirred at that temperature for 30 min, then 4-chloro-5-iodopyrimidine (200 mg, 0.832 mmol) was added. The reaction mixture was allowed to warm to room temperature. To this solution was added saturated aqueous NH4Cl and the mixture was allowed to stir for 5 min at which time it was diluted with ethyl acetate and extracted 2×. The combined organics were washed with brine 1×. The organics were dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound (90 mg, 40%).
Quantity
63.2 mg
Type
reactant
Reaction Step One
Name
Quantity
2411 μL
Type
solvent
Reaction Step One
Name
Quantity
39.9 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[N:2]1.[H-].[Na+].Cl[C:9]1[C:14]([I:15])=[CH:13][N:12]=[CH:11][N:10]=1.[NH4+].[Cl-]>C1COCC1.C(OCC)(=O)C>[I:15][C:14]1[C:9]([N:2]2[N:3]=[CH:4][CH:5]=[N:1]2)=[N:10][CH:11]=[N:12][CH:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
63.2 mg
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
2411 μL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
39.9 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=NC=C1I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at that temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 5 min at which time it
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted 2×
WASH
Type
WASH
Details
The combined organics were washed with brine 1×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C(=NC=NC1)N1N=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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